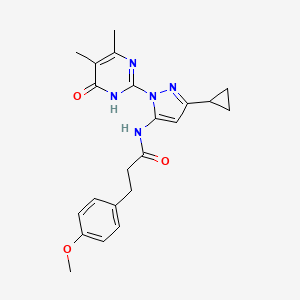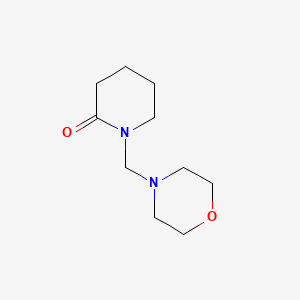
1-(Morpholinomethyl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Morpholinomethyl)piperidin-2-one” is a chemical compound with the molecular formula C10H18N2O2 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A practical and efficient process has been developed for the preparation of the key intermediate of apixaban, a drug that contains a piperidinone structure . The synthesis involves starting from inexpensive 4-chloronitrobenzene and piperidine, and an eight-step procedure for the intermediate has been developed .Molecular Structure Analysis
The molecular structure of “1-(Morpholinomethyl)piperidin-2-one” consists of a piperidin-2-one ring attached to a morpholine ring via a methylene bridge . The molecular weight of the compound is 198.26 .Chemical Reactions Analysis
Piperidine derivatives are involved in various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Aplicaciones Científicas De Investigación
Antihypertensive Activity Prognosis
1-(Morpholinomethyl)piperidin-2-one derivatives have been explored for their potential as antihypertensive agents. A study synthesized novel compounds containing 1,2,4-triazole, morpholine, or piperidine moieties and conducted in silico studies. These compounds showed promising results as angiotensin-converting enzyme inhibitors, indicating potential in antihypertensive drug development (Perekhoda et al., 2020).
Corrosion Inhibition
Compounds including 1-(Morpholinomethyl)piperidin-2-one derivatives have been investigated for their ability to inhibit corrosion. A study on benzimidazole derivatives, including morpholinomethyl analogs, revealed significant inhibition of corrosion in steel in hydrochloric acid. This indicates a potential application in materials science, particularly in corrosion prevention (Yadav et al., 2016).
Organic Synthesis and Structural Chemistry
In organic chemistry, 1-(Morpholinomethyl)piperidin-2-one derivatives have been utilized in the synthesis of various compounds. For instance, a study synthesized N-{2-(arylthio/seleno)ethyl}morpholine/piperidine–palladium(II) complexes, showing their efficacy as catalysts in reactions like the Heck reaction. This highlights the role of these compounds in facilitating complex organic synthesis processes (Singh et al., 2013).
Biological Degradation
Research has also explored the biological degradation of morpholine derivatives. A Mycobacterium strain capable of degrading morpholine and similar compounds was identified, with the involvement of cytochrome P-450 in the degradation process. This finding is significant for environmental biotechnology, particularly in the degradation of heterocyclic compounds (Poupin et al., 1998).
Direcciones Futuras
Piperidine derivatives, including “1-(Morpholinomethyl)piperidin-2-one”, have significant potential in the field of drug discovery. They are present in more than twenty classes of pharmaceuticals and play a crucial role in the pharmaceutical industry . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines .
Propiedades
IUPAC Name |
1-(morpholin-4-ylmethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-10-3-1-2-4-12(10)9-11-5-7-14-8-6-11/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDSEXCXEDYYMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Morpholinomethyl)piperidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2476474.png)
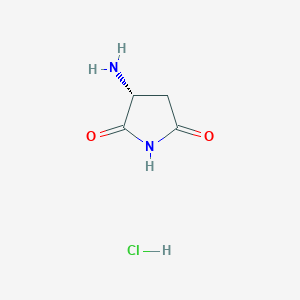
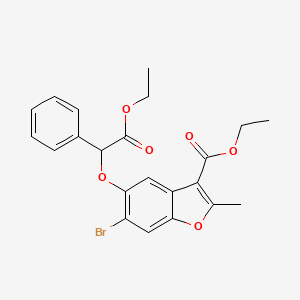
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2476480.png)

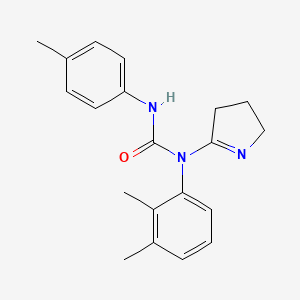
![[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 3,4,5-trimethoxybenzoate](/img/structure/B2476488.png)
![N-[[(2S,4S)-4-fluoro-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2476489.png)

![1-(indolin-1-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2476491.png)
![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(4-cyanobenzyl)-N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2476492.png)
